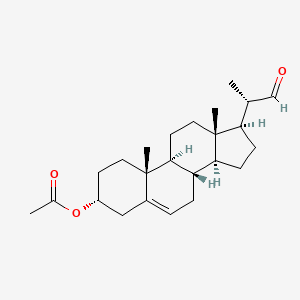

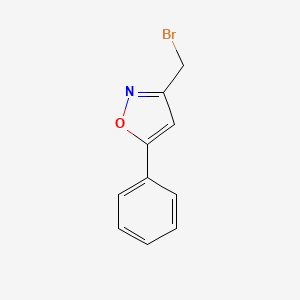

![molecular formula C11H13N3OS B599524 N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide CAS No. 1120264-75-6](/img/structure/B599524.png)

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is a chemical compound. It is a derivative of benzo[d]thiazole-2-carboxamide, which has been studied for its potential as an EGFR inhibitor . EGFR inhibitors are a class of drugs used in the treatment of cancer .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzo[d]thiazole-2-carboxamide derivatives have been synthesized through various methods . These methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Agents : Research has shown that derivatives of benzo[d]thiazole-2-carboxamide exhibit significant antibacterial and antifungal activities. For instance, the study by (Palkar et al., 2017) synthesized and tested various analogs for their antibacterial properties, finding compounds effective against Staphylococcus aureus and Bacillus subtilis.

Anti-Trypanosomatidic Agents : Compounds based on 2-amino-benzo[d]thiazole have been identified as promising inhibitors of pteridine reductase-1 (PTR1), crucial for treating Trypanosomatidic infections like Trypanosoma brucei and Leishmania major. (Linciano et al., 2019) found that these compounds show low micromolar antiparasitic activity against T. brucei.

Cancer Research : Some benzo[d]thiazole-2-carboxamide derivatives have been evaluated as potential inhibitors of epidermal growth factor receptor (EGFR), showing moderate to excellent potency against certain cancer cell lines. The study by (Zhang et al., 2017) identified compounds with promising cytotoxic activities against cancer cells.

Stem Cell Research : The small molecule N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, is reported to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, as described by (Ries et al., 2013).

Synthesis of Bioactive Compounds : Various synthesis techniques for benzo[d]thiazole derivatives have been developed due to their wide range of biological activities. For example, (Mhaske et al., 2011) synthesized and evaluated the antimicrobial activities of substituted thiazole carboxamides.

Drug Discovery : Benzo[d]thiazole derivatives are considered valuable building blocks in drug discovery, offering multiple substitution possibilities. (Durcik et al., 2020) described an elegant pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates.

Antimicrobial Coatings : Some derivatives, like the coumarin–thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, show significant antimicrobial activity and have potential in antimicrobial coatings, as reported by (El‐Wahab et al., 2014).

Wirkmechanismus

While the specific mechanism of action for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is not available, benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines . They have shown moderate to excellent potency against certain cell lines, implying they are probably EGFR inhibitors .

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBSSIHWPHJIOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652720 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120264-75-6 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)